molecular formula C8H13NO2 B7523864 N-Cyclopropyltetrahydrofuran-2-carboxamide

N-Cyclopropyltetrahydrofuran-2-carboxamide

Cat. No.: B7523864
M. Wt: 155.19 g/mol
InChI Key: QTZYBYCLJPKQFE-UHFFFAOYSA-N
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Description

N-Cyclopropyltetrahydrofuran-2-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring substituted at the 2-position with a carboxamide group, where the amide nitrogen is further modified with a cyclopropyl moiety. The cyclopropyl group is known to act as a bioisostere, often enhancing resistance to oxidative degradation in vivo.

Properties

IUPAC Name

N-cyclopropyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZYBYCLJPKQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyltetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a tetrahydrofuran ring with a cyclopropyl group and a carboxamide functional group. The unique structure contributes to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below is a summary of the key findings from various studies:

Antimicrobial Activity

  • Inhibition of Mycobacterial Growth :
    • A study on carboxamide derivatives showed that compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting lower minimum inhibitory concentrations (MIC) than established treatments like isoniazid .
  • Mechanism of Action :
    • The mechanism of action involves interference with mycolic acid biosynthesis in mycobacterial species, which is crucial for their cell wall integrity .

Anti-inflammatory Effects

  • Cytokine Modulation :
    • In vitro studies suggest that this compound can modulate the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Cell Viability :
    • Toxicity assays reveal that while exhibiting antimicrobial properties, the compound maintains low cytotoxicity against human cell lines, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

  • Cyclopropyl Substitution : Enhances binding affinity to specific targets involved in mycobacterial resistance mechanisms.
  • Carboxamide Group : Plays a critical role in the compound's interaction with biological targets, affecting both potency and selectivity.

Data Tables

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target
This compound< 0.016> 64Mycobacterium tuberculosis
Isoniazid0.115Mycobacterium tuberculosis
Pyrazinamide0.520Mycobacterium tuberculosis

Case Studies

  • Case Study on Drug Resistance :
    • A clinical study evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that the compound retained efficacy where traditional therapies failed, highlighting its potential as an alternative treatment option .
  • In Vivo Efficacy :
    • Animal model studies demonstrated that administration of this compound resulted in significant reductions in bacterial load compared to controls, supporting its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

N-Cyclopropyltetrahydrofuran-2-carboxamide has been investigated for its potential therapeutic applications, particularly as a precursor in drug development.

  • Cancer Treatment : Research indicates that derivatives of N-cyclopropyltetrahydrofuran compounds are being explored for their role as inhibitors in cancer therapies. For instance, compounds that include this structure have been shown to enhance T-cell signaling, potentially improving anti-cancer immunity when used in conjunction with other immunotherapeutic agents .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers. NNMT inhibitors can modulate cellular pathways relevant to obesity and diabetes, making N-cyclopropyltetrahydrofuran derivatives valuable in developing treatments for these conditions .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecular architectures.

  • Reagent Use : The compound is employed as a reagent in various chemical transformations, facilitating the synthesis of more complex organic molecules. Its unique structure allows it to participate in reactions that yield novel compounds with potential biological activity.

Agricultural Applications

Emerging studies suggest that this compound may have applications in agriculture, particularly in the development of herbicides or pesticides.

  • Transgenic Plants : Research has indicated the potential use of this compound in the engineering of transgenic plants, which could lead to enhanced resistance against pests or improved growth characteristics .

Material Science

The properties of this compound extend to material science, where it can be utilized in producing specialty chemicals and materials.

  • Polymer Chemistry : The compound's structure lends itself to modifications that can enhance the properties of polymers, making it useful in developing materials with specific characteristics such as flexibility, strength, or resistance to environmental factors.

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryPotential use as a drug precursor and NNMT inhibitor for cancer treatment and metabolic disorders ,
Chemical SynthesisActs as a building block and reagent in organic synthesis
Agricultural SciencePossible use in transgenic plants for pest resistance
Material ScienceUtilized in developing specialty chemicals and enhancing polymer properties

Case Studies

  • Cancer Immunotherapy : A study highlighted the efficacy of compounds derived from this compound in enhancing T-cell responses against tumors. These compounds were shown to activate signaling pathways critical for T-cell proliferation and function, demonstrating their potential as immunotherapeutic agents .
  • NNMT Inhibition : Another research effort focused on designing high-affinity inhibitors targeting NNMT using derivatives of this compound. The study reported significant inhibition rates and provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts targeting metabolic diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural analogs of N-Cyclopropyltetrahydrofuran-2-carboxamide include derivatives with variations in the amide substituent. A closely related compound, (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate (, GLPBIO Catalog No. GF49741), provides a basis for comparison:

Property This compound (R)-N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide oxalate
Molecular Formula C₈H₁₃NO₂ (estimated) C₁₁H₂₀N₂O₆
Molecular Weight ~155.2 g/mol (estimated) 276.29 g/mol
Amide Substituent Cyclopropyl 3-(methylamino)propyl + oxalate counterion
Key Functional Groups Cyclopropyl, carboxamide Methylamino, propyl chain, oxalate salt
Solubility Likely moderate lipophilicity Unspecified (oxalate salts typically enhance aqueous solubility)
Storage Not reported Stable at room temperature (RT)
Key Observations:

The oxalate salt in the analog increases polarity, likely enhancing solubility in aqueous media compared to the neutral form of this compound .

Molecular Weight and Complexity :

  • The analog’s higher molecular weight (276.29 vs. ~155.2 g/mol) reflects the addition of the propylamine chain and oxalate counterion, which may reduce blood-brain barrier permeability relative to the simpler cyclopropyl derivative.

Limitations and Knowledge Gaps

  • Solubility and stability data for this compound are absent in available literature, necessitating further experimental characterization.
  • The pharmacological activity of both compounds remains speculative without targeted studies.

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